An In-Depth Technical Guide to 6-Bromoquinolin-3-ol: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 6-Bromoquinolin-3-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 6-Bromoquinolin-3-ol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Structure and Identification
6-Bromoquinolin-3-ol is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 6-position and a hydroxyl group at the 3-position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 6-bromoquinolin-3-ol[1] |
| CAS Number | 552330-94-6[1] |
| Molecular Formula | C₉H₆BrNO[2] |
| Molecular Weight | 224.06 g/mol [1] |
| InChI | 1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H[1] |
| InChIKey | CURYXBCGKGDWCN-UHFFFAOYSA-N[1] |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)O[3] |
Physicochemical Properties
The following table summarizes the known physicochemical properties of 6-Bromoquinolin-3-ol. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |
Safety and Handling
6-Bromoquinolin-3-ol is classified with the following GHS hazard statements, indicating that appropriate safety precautions should be taken during its handling and use in a laboratory setting.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark)[1] | Warning [1] | H302: Harmful if swallowed[1]. H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Synthesis and Characterization
Postulated Synthetic Workflow
A potential synthetic pathway could involve the construction of the quinoline core followed by functionalization. The Gould-Jacobs reaction, a common method for synthesizing 4-hydroxyquinolines, could be adapted, starting from 4-bromoaniline. Subsequent modification would be required to introduce the hydroxyl group at the 3-position.
Caption: A conceptual workflow for the synthesis of 6-Bromoquinolin-3-ol.
Spectroscopic Characterization Workflow
The structural confirmation of synthesized 6-Bromoquinolin-3-ol would rely on a combination of standard spectroscopic techniques. Although specific spectral data for this compound is not widely published, a general workflow for its characterization is presented below.
Caption: A generalized workflow for the spectroscopic characterization of 6-Bromoquinolin-3-ol.
Potential Biological Activity and Applications
Direct experimental data on the biological activity of 6-Bromoquinolin-3-ol is limited in publicly available literature. However, the quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.
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Antimicrobial and Anticancer Potential: Quinolone derivatives are known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[4] The quinoline and quinolinone cores are also present in several anticancer agents, with mechanisms including apoptosis induction and cell cycle arrest.[4] The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[4]
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Prostaglandin F2α Inhibition: A study on analogues of 6-bromo-3-methylquinoline has highlighted their potential as inhibitors of prostaglandin F2α (PGF2α), a target for preventing preterm labor.[5] This suggests that the 6-bromoquinoline scaffold could be a valuable starting point for the development of novel therapeutics in this area.
Logical Relationship of Structure to Potential Activity
The structural features of 6-Bromoquinolin-3-ol suggest several avenues for its potential biological activity, as illustrated in the following diagram.
Caption: A diagram illustrating the potential influence of key structural motifs of 6-Bromoquinolin-3-ol on its biological activities.
Conclusion
6-Bromoquinolin-3-ol is a chemical entity with a foundation in the well-established biological importance of the quinoline scaffold. While direct and extensive research on this specific molecule is not widely available, the analysis of its structural components and related compounds suggests significant potential for further investigation, particularly in the realms of antimicrobial and anticancer drug discovery. The data and conceptual frameworks presented in this guide offer a solid starting point for researchers to design and execute studies aimed at elucidating the full therapeutic potential of 6-Bromoquinolin-3-ol and its derivatives.
References
- 1. 6-Bromoquinolin-3-ol | 552330-94-6 [sigmaaldrich.com]
- 2. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-bromoquinolin-3-ol (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
